molecular formula C8H10N2O3 B13741324 N,3,4-trihydroxyBenzeneethanimidamide

N,3,4-trihydroxyBenzeneethanimidamide

Cat. No.: B13741324
M. Wt: 182.18 g/mol
InChI Key: FYNZTLIVLZYLIG-UHFFFAOYSA-N
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Description

N,3,4-TrihydroxyBenzeneethanimidamide is a benzamide derivative characterized by a benzene ring substituted with three hydroxyl groups at positions 3, 4, and the ethanimidamide moiety at the N-position.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H10N2O3/c9-8(10-13)4-5-1-2-6(11)7(12)3-5/h1-3,11-13H,4H2,(H2,9,10)

InChI Key

FYNZTLIVLZYLIG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N/O)/N)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)N)O)O

Origin of Product

United States

Preparation Methods

The synthesis of N,3,4-trihydroxyBenzeneethanimidamide typically involves multi-step organic transformations, starting from appropriately substituted benzene derivatives. The key challenge is the introduction of the ethanimidamide group while preserving the tri-hydroxyl substitution pattern on the benzene ring.

Two general synthetic approaches are identified:

Relevant Patented Methods and Analogous Syntheses

Although direct patents or literature explicitly naming this compound are scarce, closely related compounds and methodologies provide insight into plausible preparation routes.

Amidination via Imidamide Formation

A common synthetic approach to ethanimidamide derivatives involves the reaction of a nitrile or aldehyde precursor with ammonia or amines under controlled conditions to form the imidamide group.

  • For example, starting from 3,4-dihydroxybenzaldehyde , the aldehyde group can be converted to an imidamide moiety by reaction with amidine reagents or by a two-step process involving formation of an oxime followed by Beckmann rearrangement or direct amidination.
Protection and Deprotection of Hydroxyl Groups

Given the presence of multiple hydroxyl groups on the benzene ring, protection strategies are often employed to prevent side reactions during amidination.

  • Hydroxyl groups may be protected as methyl ethers or silyl ethers.
  • After the amidination step, deprotection yields the free tri-hydroxy compound.
Reduction and Functional Group Interconversions

In some synthetic schemes, nitro-substituted intermediates are reduced to amines, which are then converted to imidamide derivatives.

  • A related patent (CN107400058B) describes synthetic methods for triamines on benzene rings via nitration and subsequent reduction with hydrazine hydrate, followed by acylation to form triacylated products. Although this patent focuses on 2,4,6-trimethylbenzene-1,3,5-triamine derivatives, the methodology of nitration, reduction, and acylation can be adapted for preparing hydroxylated ethanimidamide benzene derivatives.

Detailed Synthetic Procedure (Hypothetical Based on Analogous Methods)

Step Reaction Type Reagents/Conditions Purpose
1 Nitration Fuming nitric acid, concentrated sulfuric acid Introduce nitro groups on mesitylene analog (if starting from methylated benzene)
2 Reduction Hydrazine hydrate, catalytic hydrogenation Reduce nitro groups to amines
3 Amidination/Acylation Amidinating agents (e.g., amidine hydrochloride), acid catalysts Convert amine to ethanimidamide group
4 Deprotection Acidic or basic hydrolysis Remove protecting groups from hydroxyls

Note: For this compound, starting from 3,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzonitrile is more direct, with amidination occurring at the ethanimidamide site.

Example Compositions and Fabrication Insights

Although no direct synthesis examples for this compound were found, related compositions involving hydroxylated benzene derivatives and amidine functionalities are reported in formulations combining effervescent agents, biostimulants, nutrients, and pesticides. These formulations involve precise mass percentages of components and processing into powders, tablets, or granules, which may be applicable for handling the target compound.

Table 1: Representative Composition Components (Adapted from Related Patent)

Component Typical Mass % Range Role
Carbonate/Bicarbonate 1% – 99.99% Effervescent agent
Acid (e.g., Citric Acid) 1% – 98.99% Reacts with carbonate for effervescence
Biostimulant 0.01% – 98% Enhances biological activity
Nutrient (e.g., NPK fertilizer) 0.01% – 98% Provides essential nutrients
Pesticide 0.01% – 98% Protects against pests
Other substances 0.01% – 98% Binding agents, lubricants, etc.

Research Findings and Analysis

  • The amidination reaction to form ethanimidamide groups requires careful control of reaction conditions to avoid side reactions with hydroxyl groups.
  • Protection-deprotection strategies are critical for preserving the tri-hydroxyl substitution pattern.
  • Reduction of nitro groups to amines using hydrazine hydrate is a well-established method that can be adapted for intermediates in this synthesis.
  • The use of mixed acid nitration (nitric and sulfuric acids) allows selective substitution on the aromatic ring, which may be useful in precursor preparation.
  • The presence of multiple hydroxyl groups enhances solubility and reactivity but also demands mild reaction conditions to prevent degradation.

Summary Table: Comparative Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Amidination of 3,4-dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Amidination with amidine reagents Direct route, fewer steps Requires hydroxyl protection
Nitration-Reduction-Acylation Methylated benzene derivatives Nitration, reduction, acylation Allows multi-functionalization Multi-step, complex purification
Protection-Deprotection Route Hydroxylated benzene derivatives Protection, amidination, deprotection Preserves hydroxyl groups Additional steps increase time

Chemical Reactions Analysis

Types of Reactions: N,3,4-trihydroxyBenzeneethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imidamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Ethers or esters.

Scientific Research Applications

N,3,4-trihydroxyBenzeneethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,3,4-trihydroxyBenzeneethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The imidamide group can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Polarity : The trihydroxy substitution in the target compound increases hydrophilicity compared to methoxy (e.g., compounds in –2) or trifluoromethyl analogs ().
  • Reactivity : Hydroxyl groups enhance susceptibility to oxidation and electrophilic substitution, whereas methoxy or trifluoromethyl groups stabilize the aromatic ring against such reactions .
  • Biological Interactions: Amidines (as in the target compound) are known for metal chelation and enzyme inhibition, contrasting with simple amides (e.g., derivatives) that primarily exhibit lipid-mediated bioactivity .

Spectroscopic and Analytical Data

  • Amidine protons (NH) typically appear at δ 6–8 ppm, overlapping with aromatic protons in crowded regions .
  • 13C-NMR : The amidine carbon (C=N) resonates at δ 160–170 ppm, whereas amide carbonyls (e.g., ) appear at δ 165–175 ppm .

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